molecular formula C22H27N3O7S2 B2858396 ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 922917-23-5

ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2858396
CAS No.: 922917-23-5
M. Wt: 509.59
InChI Key: WBFDXGWZPOLAQC-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H27N3O7S2 and its molecular weight is 509.59. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research in chemical synthesis often focuses on developing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. For instance, studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of closely related thienopyridine compounds have provided valuable insights into their structural and chemical properties (Çolak et al., 2021). These investigations reveal the intricacies of molecular interactions and the potential for further functionalization, which could extend to the compound of interest.

Potential Applications in Material Science and Biology

Although direct applications of ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in scientific research are not explicitly documented in the available literature, analogous chemical entities have been explored for their potential in various domains. For example, derivatives of thienopyridine have been studied for their antimicrobial properties, showcasing the broader applicability of this class of compounds in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-3-32-22(28)25-11-10-16-17(13-25)33-21(19(16)20(23)27)24-18(26)5-4-12-34(29,30)15-8-6-14(31-2)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFDXGWZPOLAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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